molecular formula C26H23N3O2 B2923157 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-48-6

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2923157
CAS No.: 866349-48-6
M. Wt: 409.489
InChI Key: OMPMJULOMBPMSO-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-c]quinolines are tricyclic heterocyclic compounds combining pyrazole and quinoline moieties, known for their broad pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects . The target compound, 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, features a methoxy group at position 8, a 4-methoxyphenyl substituent at position 3, and a 4-methylbenzyl group at position 3.

Properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-4-6-18(7-5-17)15-29-16-23-25(19-8-10-20(30-2)11-9-19)27-28-26(23)22-14-21(31-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMJULOMBPMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted anilines with pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced pyrazoloquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

Anti-Inflammatory Effects

  • NO Production Inhibition: Methoxy-substituted analogs (e.g., 2c in ) show moderate NO inhibition (IC₅₀: ~1.2 µM) with lower cytotoxicity than amino derivatives. The target compound’s dual methoxy groups may optimize this balance .
  • COX-2 Selectivity: Pyrazolo[4,3-c]quinolines with bulky substituents (e.g., 4-methylbenzyl) may exhibit enhanced COX-2 inhibition, similar to CGS-9896 .

Anticancer and Anti-Angiogenic Activity

  • Endothelial Cell Migration Inhibition: Fused derivatives () inhibit migration at nanomolar concentrations. The target compound’s substituents may align with these pharmacophores.
  • Cytotoxicity: While 2a () has high cytotoxicity (9% cell survival at 10 µM), methoxy groups in the target compound may mitigate this issue .

Physicochemical Properties

Property Target Compound 8-Ethoxy Analog () 3,4-DiCH₃Ph Derivative ()
Molecular Weight 423.5 423.5 ~480
LogP (Predicted) ~4.9 ~4.9 ~5.5
Rotatable Bonds 6 6 5
Topological Polar SA 49.2 Ų 49.2 Ų 55 Ų

Insights:

  • The target compound’s moderate LogP (~4.9) suggests favorable blood-brain barrier penetration, critical for CNS-targeted applications (e.g., anxiolytics) .
  • Reduced polar surface area compared to dioxino derivatives () may enhance oral bioavailability.

Biological Activity

8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including in vitro studies and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N3OC_{26}H_{23}N_3O with a molecular weight of approximately 393.49 g/mol. Its structure consists of a pyrazoloquinoline backbone with methoxy and methyl substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H23N3O
Molecular Weight393.49 g/mol
InChIKeyNCOYTRMNJCIFQN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. For instance, a study reported that derivatives of this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression in the G2/M phase. The mechanism is thought to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Case Study:
In a study involving colorectal cancer cells (HCT116 and Caco-2), this compound was shown to decrease mitochondrial membrane potential and trigger apoptosis, indicating its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. Research indicates that several pyrazolo derivatives exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potency .

Table: Antimicrobial Activity of Pyrazolo Compounds

Compound IDPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to programmed cell death.
  • Inhibition of Signaling Pathways : The compound inhibits the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation.

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